molecular formula C18H20N4O4S B2456817 N-(4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034498-43-4

N-(4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2456817
CAS RN: 2034498-43-4
M. Wt: 388.44
InChI Key: OUKSECCXHMJESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Researchers Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes. The study revealed that these complexes exhibited significant antioxidant activity, indicating potential applications in areas requiring antioxidant properties (Chkirate et al., 2019).

Antimicrobial Agents

Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. Their findings highlight the potential use of these compounds in the development of new antimicrobial drugs (Darwish et al., 2014).

Glutaminase Inhibitors

Shukla et al. (2012) synthesized a series of BPTES analogs, including variants of pyrazole-acetamide, to identify potent glutaminase inhibitors. These inhibitors have implications in cancer therapy, as they attenuated the growth of human lymphoma cells (Shukla et al., 2012).

Antitumor Activity

A study by Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrazole derivatives containing a pyrazole moiety to evaluate their antitumor activity. This suggests a potential application in cancer research and treatment (Alqasoumi et al., 2009).

Anti-Inflammatory and Anticancer Agents

Küçükgüzel et al. (2013) synthesized novel derivatives by reacting alkyl/aryl isothiocyanates with celecoxib. The study indicated potential for these compounds as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Chitosan Schiff Bases for Antimicrobial Activity

Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, demonstrating antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13-11-15(21-14(2)23)6-7-18(13)27(24,25)20-12-16(17-5-3-10-26-17)22-9-4-8-19-22/h3-11,16,20H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKSECCXHMJESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.